![molecular formula C15H14O6 B14713213 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate CAS No. 13856-10-5](/img/structure/B14713213.png)
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate is a complex organic compound with a unique structure that includes a benzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate typically involves the following steps:
Formation of the Benzoannulene Core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield a tetrahydroxy derivative, while substitution could produce various ester or ether derivatives.
Applications De Recherche Scientifique
5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-5-carboxylic acid
- 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2,3-diyl diacetate
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
Uniqueness
What sets 5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo7annulene-1,4-diyl diacetate apart is its specific substitution pattern and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain types of chemical synthesis and biological studies.
Propriétés
Numéro CAS |
13856-10-5 |
|---|---|
Formule moléculaire |
C15H14O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
(4-acetyloxy-5,9-dioxo-7,8-dihydro-6H-benzo[7]annulen-1-yl) acetate |
InChI |
InChI=1S/C15H14O6/c1-8(16)20-12-6-7-13(21-9(2)17)15-11(19)5-3-4-10(18)14(12)15/h6-7H,3-5H2,1-2H3 |
Clé InChI |
YWWGUMLQLNAEKG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=O)CCCC(=O)C2=C(C=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


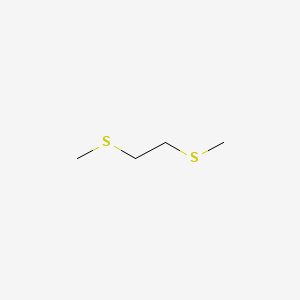

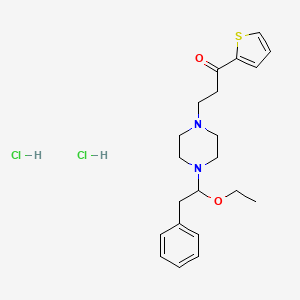
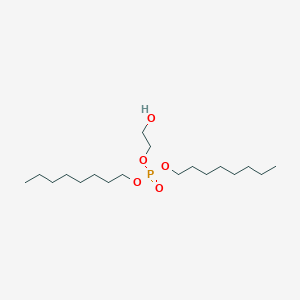
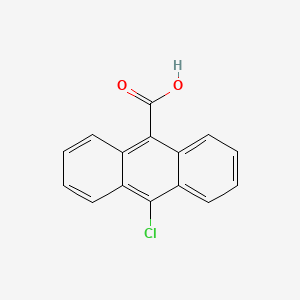
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
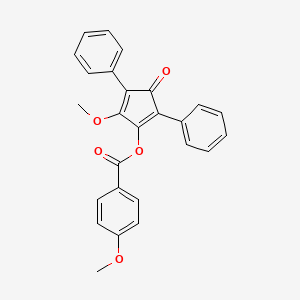
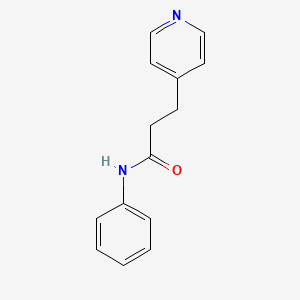
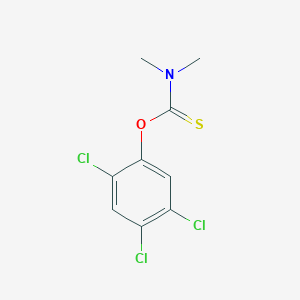
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)


